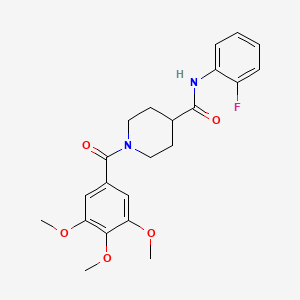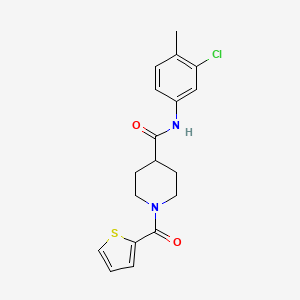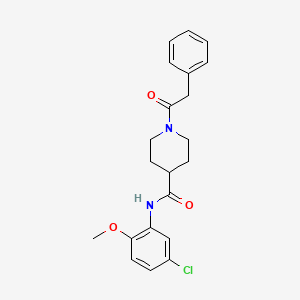![molecular formula C18H17F3N2O2S B3444234 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444234.png)
1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TTA-A2 belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have beneficial effects on various physiological and biochemical pathways.
Mecanismo De Acción
1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide exerts its effects by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and glucose homeostasis, respectively.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for PPAR activation. 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to selectively activate PPARα and PPARγ, which reduces the risk of off-target effects. However, one of the limitations of using 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide. One area of interest is its potential role in the treatment of obesity and metabolic disorders. 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to have beneficial effects on lipid and glucose metabolism, which makes it a promising candidate for the treatment of these conditions. Additionally, further research is needed to investigate the potential neuroprotective effects of 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of more soluble analogs of 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide could improve its efficacy and ease of administration in vivo.
Aplicaciones Científicas De Investigación
1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-diabetic, and neuroprotective effects in animal models. 1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been investigated for its potential role in the treatment of obesity, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)13-4-1-2-5-14(13)22-16(24)12-7-9-23(10-8-12)17(25)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAKNVKEGFNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (2-trifluoromethyl-phenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B3444155.png)
methanone](/img/structure/B3444164.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3444199.png)
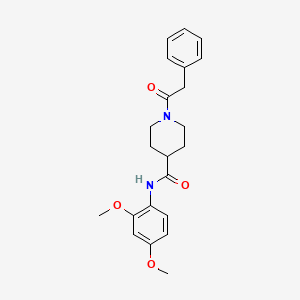
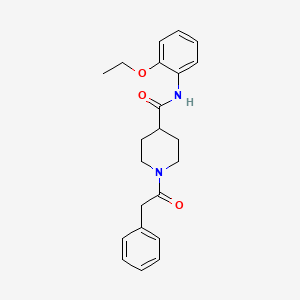
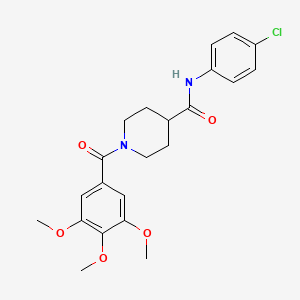
![1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3444223.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444238.png)
